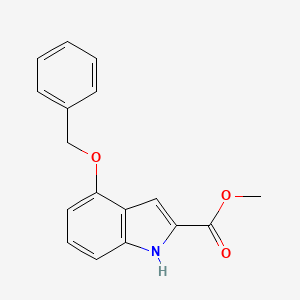

甲基4-(苄氧基)-1H-吲哚-2-羧酸酯

描述

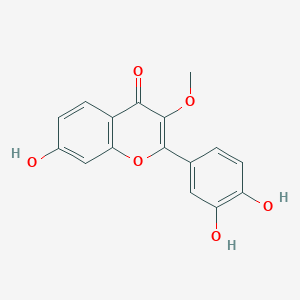

This compound contains an indole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also has a benzyloxy group attached to the 4-position of the indole and a carboxylate group attached to the 2-position of the indole. The presence of these functional groups could potentially give this compound interesting chemical and biological properties.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the indole ring system, followed by the introduction of the benzyloxy and carboxylate groups. There are many methods for synthesizing indoles, including the Fischer indole synthesis and the Bartoli indole synthesis. The benzyloxy group could potentially be introduced via a Williamson ether synthesis, and the carboxylate group could be introduced via a nucleophilic acyl substitution.Molecular Structure Analysis

The indole ring system is aromatic, which means it is particularly stable. The benzyloxy and carboxylate groups are both electron-withdrawing, which could affect the reactivity of the compound.Chemical Reactions Analysis

The compound could potentially undergo a variety of reactions. For example, the carboxylate group could react with acids to form esters, or with amines to form amides. The benzyloxy group could potentially be cleaved under acidic or basic conditions to yield a phenol and a benzyl alcohol.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the presence of any additional functional groups. However, we can predict that it would likely be a solid at room temperature, and its solubility would depend on the specific solvent used.科学研究应用

药理学中的合成中间体

甲基4-(苄氧基)-1H-吲哚-2-羧酸酯是制备各种药理活性化合物的关键合成中间体。例如,Jain等人(2005)证明4-苄氧基吲哚-2-羧酸肼可以与芳香族和杂环醛反应,形成4-苄氧基-1H-吲哚-2-羧酸(芳基亚)肼。这些化合物对合成一类新的药理活性物质(Jain et al., 2005)至关重要。

工业合成

该化合物在工业合成过程中具有应用。例如,Zuo(2014)讨论了从4-硝基苯酚和1-(4-羟基苯基)丙酮合成5-苄氧基-2-(4-苄氧基苯基)-3-甲基-1H-吲哚的过程。这个过程以低成本、温和条件、最小副反应和高产率而著称,适用于工业制备(Zuo, 2014)。

抗氧化和抗胆碱酯酶特性

Bingul等人(2019)从甲基4,6-二甲氧基-1H-吲哚-2-羧酸酯合成了一系列新颖的4,6-二甲氧基-1H-吲哚-2-羧肼。这些化合物经过表征,并通过DPPH自由基清除和ABTS阳离子自由基脱色等测定评估了它们的抗氧化性能。研究发现,具有羧肼功能的吲哚化合物显示出有前途的抗氧化目标。此外,它们通过乙酰胆碱酯酶和丁酰胆碱酯酶酶抑制测定显示出显著的抗胆碱酯酶特性(Bingul et al., 2019)。

有机合成中的应用

甲基4-(苄氧基)-1H-吲哚-2-羧酸酯还用于各种有机合成过程。例如,Lim等人(2007)从2-(酰胺基)苯甲醛的Morita-Baylis-Hillman醋酸酯中制备了甲基2-氨基-3H-1-苯并吖啶-4-羧酸酯和2-(氰甲基)-2,3-二氢-1H-吲哚-2-羧酸酯(Lim et al., 2007)。

红外探针和荧光研究

该化合物已被研究作为潜在的红外探针。Liu等人(2020)使用傅里叶变换红外光谱研究了甲基吲哚-4-羧酸酯的羰基伸缩模式。他们的研究结果表明,甲基吲哚-4-羧酸酯可以作为研究电学和局部环境的特异性红外探针(Liu et al., 2020)。

对癌细胞的抑制活性

已合成并评估了甲基4-(苄氧基)-1H-吲哚-2-羧酸酯衍生物的抗癌抑制活性。Niemyjska等人(2012)合成了两个新衍生物,并对它们在黑色素瘤、肾癌和乳腺癌细胞系中的抑制作用进行了测试。这些化合物被发现抑制了这些癌细胞系的生长,表明它们作为抗肿瘤药物的潜力(Niemyjska et al., 2012)。

安全和危害

Without specific information, it’s difficult to predict the safety and hazards associated with this compound. However, as with all chemicals, it should be handled with care, and appropriate safety precautions should be taken.

未来方向

The study of indole-containing compounds is a very active area of research, due to their prevalence in many biologically active natural products and pharmaceuticals. Future research could involve studying the biological activity of this compound, or using it as a building block to synthesize more complex molecules.

Please note that this is a general analysis based on the structure of the compound and the functional groups it contains. For a more detailed and accurate analysis, specific experimental data and studies would be needed.

属性

IUPAC Name |

methyl 4-phenylmethoxy-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-20-17(19)15-10-13-14(18-15)8-5-9-16(13)21-11-12-6-3-2-4-7-12/h2-10,18H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDDYUJMTTJRWJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(N1)C=CC=C2OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40406461 | |

| Record name | Methyl 4-(benzyloxy)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-(benzyloxy)-1H-indole-2-carboxylate | |

CAS RN |

27748-09-0 | |

| Record name | Methyl 4-(benzyloxy)-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40406461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Pyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B1365981.png)

![1-[6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-hydroxymethyl-tetrahydro-furan-2-yl)-9H-purin-2-yl]-1H-pyrazole-4-carboxylic acid amide](/img/structure/B1365990.png)

![2-[4-(Dimethylaminocarbonyl)-1H-pyrazole-1-yl]adenosine](/img/structure/B1366002.png)